Cas no 614-31-3 (1-Benzyl-1-phenylhydrazine)
1-Benzyl-1-phenylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine,1-phenyl-1-(phenylmethyl)-
- 1-Benzyl-1-phenylhydrazine
- 1-Benzylphenylhydrazine
- N-Benzyl-N-phenylhydrazine
- NSC 7145
- alpha-Benzylphenylhydrazine
- 1-Phenyl-1-(phenylmethyl)-hydrazine
- Q9EG0RBA6B
- Benzylphenylhydrazin
- Enamine_004985
- 1-benzyl-1-phenyl-hydrazine
- NSC7145
- SQMOOVFBFVTTGF-UHFFFAOYSA-N
- HMS1408C13
- BBL034708
- 6703AE
- STK500247
- VZ21179
- IDI1_007572
- W-109575
- EN300-03635
- CS-0454206
- SCHEMBL544819
- UNII-Q9EG0RBA6B
- AS-58798
- EINECS 210-377-5
- Hydrazine, 1-phenyl-1-(phenylmethyl)-
- AKOS000264774
- MFCD00059186
- ALBB-006671
- 1-PHENYL-1-(PHENYLMETHYL)HYDRAZINE
- F1905-7118
- B1157
- 614-31-3
- D88762
- NS00034687
- NSC-7145
- DB-053884
- .ALPHA.-BENZYLPHENYLHYDRAZINE
- HYDRAZINE, 1-BENZYL-1-PHENYL-
- DTXSID60210320
-
- MDL: MFCD00059186
- Inchi: 1S/C13H14N2/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,14H2
- InChI Key: SQMOOVFBFVTTGF-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(CC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 198.11600
- Monoisotopic Mass: 198.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 29.3
Experimental Properties
- Color/Form: Not available
- Density: 1.130
- Melting Point: 164-166 ºC
- Boiling Point: 218°C/38mmHg(lit.)
- Flash Point: 186 ºC
- Refractive Index: 1.6180-1.6210
- PSA: 29.26000
- LogP: 3.26720
- Solubility: Not available
1-Benzyl-1-phenylhydrazine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
- HazardClass:IRRITANT
- Risk Phrases:R20/21/22
1-Benzyl-1-phenylhydrazine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-Benzyl-1-phenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061298-10g |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 95% | 10g |
£135.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152453-1g |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 97% | 1g |
¥234.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152453-10G |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 97% | 10G |
¥1,093.00 | 2021-05-24 | |
| Alichem | A250001540-100g |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 95% | 100g |
$472.26 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1157-10G |
1-Benzyl-1-phenylhydrazine |
614-31-3 | >98.0%(T) | 10g |
¥790.00 | 2024-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871053-1g |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 98% | 1g |
¥246.00 | 2022-10-10 | |
| abcr | AB137396-10 g |
1-Benzyl-1-phenylhydrazine, 95%; . |
614-31-3 | 95% | 10 g |
€243.60 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871053-5g |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 98% | 5g |
¥1,068.00 | 2022-10-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XL020-1g |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 98.0%(T) | 1g |
¥283.0 | 2022-05-30 | |
| eNovation Chemicals LLC | D747804-5g |
1-Benzyl-1-phenylhydrazine |
614-31-3 | 98.0% | 5g |
$190 | 2024-06-07 |
1-Benzyl-1-phenylhydrazine Suppliers
1-Benzyl-1-phenylhydrazine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-Benzyl-1-phenylhydrazine
Professional Introduction to 1-Benzyl-1-phenylhydrazine (CAS No. 614-31-3)
1-Benzyl-1-phenylhydrazine, a compound with the chemical formula C14H14N2 and CAS number 614-31-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various chemical synthesis processes. The presence of both benzyl and phenyl groups in its molecular structure makes it a versatile intermediate in the development of more complex organic molecules.
The synthesis of 1-Benzyl-1-phenylhydrazine typically involves the reaction between benzaldehyde and phenylhydrazine under controlled conditions. This reaction is a classic example of a condensation reaction, where two smaller molecules combine to form a larger one. The process often requires careful optimization of parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity. Recent advancements in catalytic methods have further improved the efficiency of this synthesis, making it more scalable and cost-effective for industrial applications.
In the realm of pharmaceutical research, 1-Benzyl-1-phenylhydrazine has shown promise as a precursor in the development of bioactive compounds. Its structural motif is found in several pharmacologically active molecules, which has spurred interest in exploring its derivatives. For instance, modifications to the benzyl or phenyl groups can lead to compounds with enhanced binding affinity to biological targets. This flexibility makes it a valuable building block for drug discovery efforts.
One of the most intriguing aspects of 1-Benzyl-1-phenylhydrazine is its role in heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and play crucial roles in biological systems. By incorporating 1-Benzyl-1-phenylhydrazine into heterocyclic frameworks, chemists can create novel molecules with potential therapeutic properties. For example, studies have demonstrated its utility in synthesizing pyrazole derivatives, which are known for their wide range of biological activities.
The compound's reactivity also makes it interesting from a mechanistic standpoint. Understanding how 1-Benzyl-1-phenylhydrazine interacts with other molecules can provide insights into broader chemical principles. Researchers have been particularly interested in its behavior as a nucleophile, where it can participate in various addition reactions. These reactions are fundamental to many synthetic pathways and are essential for constructing complex molecular architectures.
Recent research has also explored the spectroscopic properties of 1-Benzyl-1-phenylhydrazine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structure and dynamics. These studies not only confirm the molecular structure but also provide information about its conformational preferences and electronic characteristics. Such data are invaluable for understanding how the compound might behave in different chemical environments.
The application of computational methods has further enhanced the study of 1-Benzyl-1-phenylhydrazine. Molecular modeling software allows researchers to predict how the compound might interact with other molecules, including potential drug targets. These simulations can guide experimental design by identifying promising candidates for further investigation. Additionally, computational studies have helped uncover new synthetic strategies by predicting reaction outcomes before they are experimentally tested.
In conclusion, 1-Benzyl-1-phenylhydrazine (CAS No. 614-31-3) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable intermediate for constructing more complex molecules, while its reactivity offers insights into fundamental chemical principles. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of chemical innovation for years to come.
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